2-(4-Cyclopentylpiperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Cyclopentylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C13H20N4. It is a derivative of pyrimidine, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidines are known to display a wide array of biological and pharmacological activities .
Applications De Recherche Scientifique
Immunoregulation and Inflammatory Response
Pyrimidylpiperazine derivatives, including compounds structurally related to 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine, have been studied for their dual regulatory effects on pro- and anti-inflammatory cytokines. These compounds have demonstrated potential in modulating immune responses through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways in alveolar epithelial cells. Specifically, they can reduce the biosynthesis of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) while upregulating anti-inflammatory ones mediated through IL-10, suggesting their therapeutic potential in inflammatory diseases (Haddad et al., 2001).
Cyclin-Dependent Kinase Inhibition and Cancer Therapy
2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives, related to the core structure of 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine, have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), playing a critical role in cell cycle regulation. These inhibitors showcase promise in cancer therapy by demonstrating antiproliferative and proapoptotic effects in cellular models, consistent with CDK2 and CDK9 inhibition, thereby highlighting their potential in the treatment of various cancers (Wang et al., 2004).
Histamine H4 Receptor Antagonism
Research into 2-aminopyrimidine-containing ligands for the histamine H4 receptor (H4R) has led to the development of compounds with significant potential in treating inflammatory conditions and pain through H4R antagonism. Optimization of these compounds, including variations structurally akin to 2-(4-Cyclopentylpiperazin-1-yl)pyrimidine, has yielded promising in vitro potency and in vivo anti-inflammatory and antinociceptive activities, supporting the therapeutic application of H4R antagonists in inflammation and pain management (Altenbach et al., 2008).
Alzheimer's Disease Research
The design and synthesis of 2,4-disubstituted pyrimidine derivatives have introduced a new class of compounds with dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. These findings suggest a therapeutic approach for Alzheimer's disease by targeting both cholinergic deficits and amyloid pathologies, potentially slowing disease progression (Mohamed et al., 2011).
Propriétés
IUPAC Name |
2-(4-cyclopentylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-2-5-12(4-1)16-8-10-17(11-9-16)13-14-6-3-7-15-13/h3,6-7,12H,1-2,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTPBKAGMGXHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopentylpiperazin-1-yl)pyrimidine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.